molecular formula C18H21ClFNO3 B4020661 2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride

2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride

Cat. No. B4020661
M. Wt: 353.8 g/mol
InChI Key: OFSKKYZEAZPFDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps including alkylation, reduction, and crystallization processes. An example can be found in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents. This synthesis utilized alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction, resulting in pure crystals characterized by various NMR techniques and X-ray crystallography (Altowyan et al., 2022).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule. Techniques such as X-ray crystallography provide detailed insights into the molecule's geometry. For example, a study on the synthesis and crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate revealed its crystallization in the orthorhombic space group, highlighting the importance of intramolecular N–H…O hydrogen bonding in molecular packing (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride may include transformations such as nucleophilic substitution, esterification, and amide formation. Properties such as reactivity and stability are influenced by the electronic and steric effects of the substituents on the aromatic ring. For instance, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in Lossen rearrangement demonstrates the compound's versatility in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization, showcasing the compound's chemical reactivity (Thalluri et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystallinity are crucial for understanding the behavior of chemical compounds under various conditions. These properties are determined through experimental studies, such as the characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which included elemental analysis, FT-IR, and thermogravimetric analysis (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for its application in chemical synthesis. Studies like the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the compound's reactivity and potential for forming complexes with metals (Baul et al., 2002).

properties

IUPAC Name

2-[benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3.ClH/c1-20(13-15-5-3-2-4-6-15)11-12-22-18(21)14-23-17-9-7-16(19)8-10-17;/h2-10H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSKKYZEAZPFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)COC1=CC=C(C=C1)F)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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